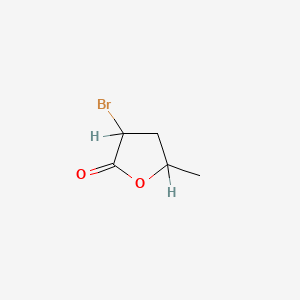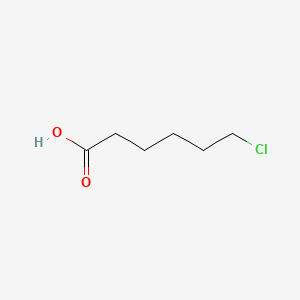
6-Chlorohexanoic acid
Overview
Description
6-Chlorohexanoic acid is an organic compound with the chemical formula C6H11ClO2. It is a chlorinated derivative of hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorine atom attached to the sixth carbon of the hexanoic acid chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorohexanoic acid can be synthesized through several methods. One common approach involves the chlorination of hexanoic acid using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous addition of chlorinating agents to hexanoic acid in a controlled environment to ensure high yield and purity. The product is then subjected to purification processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed:
Substitution: Formation of 6-hydroxyhexanoic acid or 6-aminohexanoic acid.
Oxidation: Formation of 6-chlorohexanal or 6-chlorohexanone.
Reduction: Formation of 6-chlorohexanol or hexane.
Scientific Research Applications
6-Chlorohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential antimicrobial properties and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and surfactants
Mechanism of Action
The mechanism of action of 6-Chlorohexanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
6-Chlorohexanoic acid can be compared with other similar compounds, such as:
6-Bromohexanoic acid: Similar structure but with a bromine atom instead of chlorine. It has different reactivity and applications.
6-Iodohexanoic acid: Contains an iodine atom, which imparts different chemical properties and reactivity.
Hexanoic acid: The parent compound without any halogen substitution, used as a reference for understanding the effects of halogenation.
Uniqueness: The presence of the chlorine atom in this compound makes it more reactive in substitution reactions and imparts unique antimicrobial properties compared to its non-halogenated counterpart .
Properties
IUPAC Name |
6-chlorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWKSLXUVZVGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195076 | |
| Record name | 6-Chlorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-62-8 | |
| Record name | 6-Chlorohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chlorohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWA54WK4TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-chlorohexanoic acid utilized in the synthesis of polymers?
A1: [] this compound serves as a crucial precursor in the multi-step synthesis of Nylon 7, a polyamide known for its desirable textile properties. The process involves converting this compound into alkyl-6-chlorohexanoate, followed by transformation to alkyl-6-cyanohexanoate and finally to alkyl-7-aminoheptanoate. These esters of 7-aminoheptanoic acid are then polymerized to yield Nylon 7. The properties of the resulting Nylon 7, such as melting point and moisture regain, are notably distinct from other nylons like Nylon 6, 8, 9, 10, and 11. You can read more about this in "Nylon 7, a fiber forming polyamide" (https://www.semanticscholar.org/paper/561e73d6f5dbd8313fd0872e342f0c3609b9ee98).
Q2: Can this compound facilitate the immobilization of biomolecules for analytical applications?
A2: [] Yes, this compound plays a crucial role in immobilizing the M3 muscarinic receptor (M3R) onto amino polystyrene microspheres. This immobilization is achieved by exploiting the interaction between the compound and the enzyme haloalkane dehalogenase. The resulting immobilized M3R proves highly effective in characterizing drug-protein interactions, particularly in determining binding thermodynamics and kinetics. This method has been successfully employed to analyze the binding affinities of drugs like scopolamine hydrochloride, atropine sulfate, and pilocarpine to M3R. For more information, refer to "Immobilization of M3 Muscarinic Receptor to Rapidly Analyze Drug—Protein Interactions and Bioactive Components in a Natural Plant" (https://www.semanticscholar.org/paper/52ab1b12877e0b8dcd26218637536f59940f9da7).
Q3: Are there alternative applications of this compound derivatives in material science?
A3: [] While not directly using this compound, researchers have explored the use of similar compounds, such as 2-chlorobutanoic acid, to modify lignosulfonates. These modified lignosulfonates, specifically 1-carboxypropylated lignosulfonates (1-CPRLS), exhibit enhanced properties as coagulants for removing dyes from solutions. This highlights the potential of this compound derivatives in developing novel materials for environmental remediation applications. This research can be found in the publication "Preparation and Coagulation Performance of Carboxypropylated and Carboxypentylated Lignosulfonates for Dye Removal" (https://www.semanticscholar.org/paper/42082928bff1603a2c3faf47bf5f1defe0de86d7).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
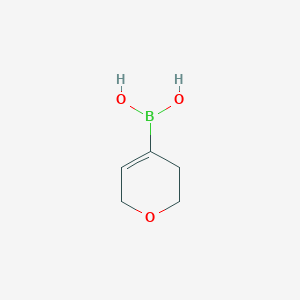


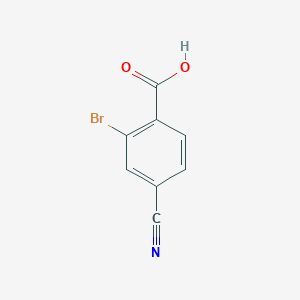
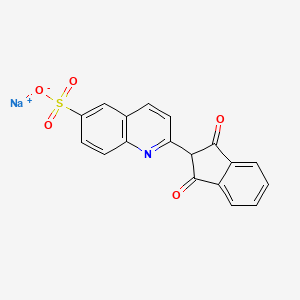
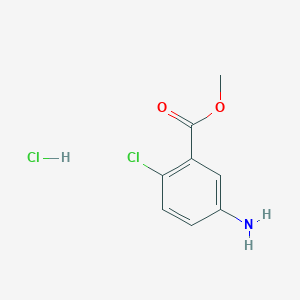

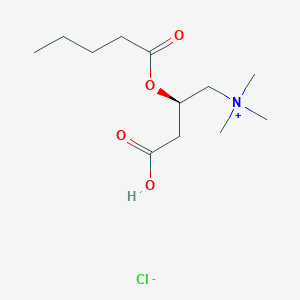
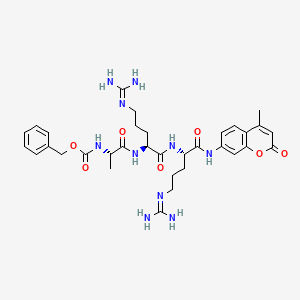
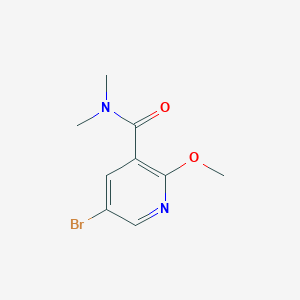
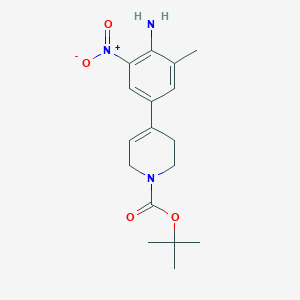
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)

